Tribenzylphosphine oxide

Description

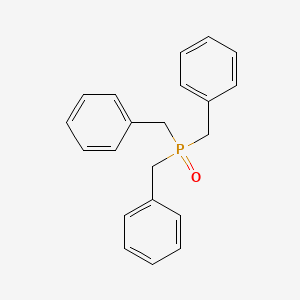

Tribenzylphosphine oxide (TBPO), with the molecular formula C₂₁H₂₁OP and a molecular weight of 320.34 g/mol, is a tertiary phosphine oxide featuring three benzyl (C₆H₅CH₂) groups bonded to a central phosphorus atom. It is a white crystalline solid with significant applications in coordination chemistry, catalysis, and materials science. TBPO’s structure enables strong Lewis basicity due to the electron-donating benzyl substituents, which enhance its ability to coordinate with metal ions .

Notably, TBPO has emerged as a critical passivation agent in perovskite solar cells (PSCs), where it mitigates defect-mediated recombination by forming coordination bonds with undercoordinated Pb²⁺ ions on perovskite surfaces. This application has led to improvements in power conversion efficiency (PCE) from 13.9% to 16.1% in early studies and up to 22.1% in optimized devices .

Properties

CAS No. |

4538-55-0 |

|---|---|

Molecular Formula |

C21H21OP |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

dibenzylphosphorylmethylbenzene |

InChI |

InChI=1S/C21H21OP/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |

InChI Key |

RDLZJCXTAYHYHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Tribenzylphosphine reacts with oxidizing agents such as hydrogen peroxide (H₂O₂) or atmospheric oxygen to form the corresponding oxide. For example:

The reaction typically proceeds in inert solvents like dichloromethane or toluene at room temperature. Kinetic studies on analogous systems suggest that electron-donating benzyl groups may accelerate oxidation compared to phenyl substituents due to increased electron density at the phosphorus center.

Challenges and Mitigation

Tribenzylphosphine’s sensitivity to air necessitates anhydrous and oxygen-free conditions during handling. Purification of the oxide often involves recrystallization from ethanol or hexane, leveraging the compound’s low solubility in nonpolar solvents.

Byproduct Formation in Wittig and Related Reactions

This compound may form as a byproduct in reactions employing tribenzylphosphine as a reagent, analogous to the role of triphenylphosphine oxide in Wittig, Staudinger, and Mitsunobu reactions.

Wittig Reaction Byproduct

In the Wittig reaction, tribenzylphosphine could theoretically facilitate the formation of ylides, with subsequent oxidation yielding the oxide:

This pathway remains speculative but is supported by the ubiquity of TPPO formation in analogous arylphosphine-mediated reactions.

Mitsunobu Reaction Considerations

The Mitsunobu reaction, which typically uses triphenylphosphine, generates stoichiometric TPPO. Substituting tribenzylphosphine would likely produce this compound, though reaction efficiency may vary due to steric effects from the bulkier benzyl groups.

Synthesis via Phosphorus Trichloride and Benzyl Alcohol

A patent detailing triphenylphosphine synthesis (CN102627668A) offers a adaptable framework for this compound preparation.

Esterification and Distillation

Benzyl alcohol (C₆H₅CH₂OH) reacts with phosphorus trichloride (PCl₃) to form a phosphite intermediate, which undergoes further transformations:

Subsequent reduction or hydrolysis could yield this compound. The patent emphasizes underpressure distillation for isolating intermediates, a critical step for minimizing decomposition.

Process Optimization

Key parameters include:

-

Solvent Selection : Chlorobenzene or toluene enhances reaction homogeneity.

-

Temperature Control : Maintaining 70–90°C prevents side reactions.

-

Catalysis : Alkali metals (e.g., NaOH) facilitate dehydrohalogenation.

Reduction of Tribenzylphosphine Dichloride

A European patent (EP0761676B1) describes the reduction of triphenylphosphine dichloride (PPh₃Cl₂) to PPh₃ using base metals. Adapting this method for tribenzyl systems involves:

Dichloride Synthesis

Tribenzylphosphine dichloride (P(C₆H₅CH₂)₃Cl₂) could be synthesized via chlorination of this compound or direct reaction of PCl₃ with benzyl Grignard reagents.

Reductive Dechlorination

Using zinc or magnesium in aromatic solvents (e.g., chlorobenzene) at 50–150°C under atmospheric pressure:

Subsequent oxidation of the resulting phosphine yields the oxide.

Crystallization and Purification Strategies

This compound’s crystallization behavior may resemble TPPO, which forms stable complexes with Mg(II) ions to aid purification.

Solvent Systems

Chemical Reactions Analysis

Formation and Byproduct Reactions

TPPO is a common byproduct in several named organic reactions:

-

Wittig Reaction : Forms during alkene synthesis via phosphorus ylide intermediates .

-

Mitsunobu Reaction : Generated when triphenylphosphine (PPh₃) reacts with diethyl azodicarboxylate (DIAD) to activate alcohols .

-

Staudinger Reaction : Produced when PPh₃ reacts with azides to form iminophosphoranes .

Example Reaction :

This reaction converts alcohols to alkyl chlorides, with TPPO as a byproduct .

Reduction and Regeneration

TPPO can be reduced to regenerate PPh₃ using deoxygenation agents:

Reactions with Sodium

TPPO reacts rapidly with metallic sodium in THF to form organophosphorus species:

Reactions with Azides and Phosphine Dihalides

-

Azide Reactions :

TPPO reacts with organic azides (e.g., phenylazide) to form iminophosphoranes via the Staudinger mechanism .

Example:

-

Phosphine Dihalide Reactions :

TPPO reacts with phosphine dihalides (e.g., Ph₃PCl₂) and amines to form iminophosphoranes .

Photocatalytic C–C Bond Formation

TPPO facilitates visible-light-driven C–C coupling via a photocatalytic mechanism:

-

Mechanism :

-

Advantage : No external photocatalyst is required, as ambient oxygen oxidizes PPh₃ to TPPO in situ .

Removal and Purification

TPPO’s poor solubility in nonpolar solvents (e.g., hexane) allows efficient separation:

Scientific Research Applications

Tribenzylphosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: this compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: This compound is used in the production of polymers and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of tribenzylphosphine oxide involves its ability to coordinate with metal ions and participate in redox reactions. It acts as a ligand, forming stable complexes with transition metals. These complexes can then undergo various chemical transformations, making this compound a versatile reagent in catalysis and organic synthesis .

Comparison with Similar Compounds

Key Observations :

- Basicity : The electron-donating benzyl groups in TBPO increase its Lewis basicity compared to phenyl-substituted analogs. The basicity order is TBPO > DBPPO > BDPPO > TPPO , as confirmed by stability constants of cobalt(II) chloride complexes .

- Steric Effects : Benzyl groups introduce greater steric bulk than phenyl, influencing TBPO’s coordination geometry in metal complexes.

Perovskite Solar Cells (PSCs)

Catalysis

Coordination Chemistry

- TBPO forms stable complexes with Co²⁺, with X-ray diffraction confirming distorted tetrahedral geometries. In contrast, TPPO complexes exhibit weaker metal-ligand interactions .

Biological Activity

Tribenzylphosphine oxide (TBPO) is a phosphine oxide compound that has gained attention in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity is primarily attributed to its ability to interact with specific proteins and enzymes, influencing cellular processes. This article delves into the biological activity of TBPO, highlighting its mechanisms of action, research findings, and potential applications.

TBPO's biological activity is often linked to its interaction with ion channels and enzymes. Notably, it has been identified as a potent inhibitor of the transient receptor potential melastatin-5 (TRPM5) channel, which plays a critical role in taste perception and insulin secretion. The compound exhibits selectivity for TRPM5 over other channels, making it a valuable tool for studying the physiological roles of this channel in various tissues.

- TRPM5 Inhibition :

Research Findings

Several studies have investigated the biological activity of TBPO and its derivatives:

-

Inhibition Studies :

- TBPO has been characterized as the most potent known inhibitor of TRPM5. Its derivatives also exhibit inhibitory effects, though none surpass TBPO's potency . The structure-activity relationship (SAR) studies have provided insights into how modifications to the TBPO structure can influence its biological activity.

- Thermal Stability and Decomposition :

-

Nanoparticle Conjugation :

- Recent studies have explored the conjugation of TBPO with nanoparticles to enhance therapeutic efficacy. For instance, cobaltosic oxide-polyethylene glycol-triphenylphosphine nanoparticles have shown promise in ameliorating acute kidney injury (AKI) through mechanisms involving mitochondrial function .

Case Study 1: TRPM5 Inhibition

A detailed study demonstrated that TBPO effectively inhibited TRPM5-mediated calcium conductance in taste cells isolated from transgenic mice. This finding underscores its potential as a pharmacological agent for modulating taste perception and metabolic hormone secretion.

Case Study 2: Thermal Stability Enhancement

In polymer chemistry, TBPO-modified polyesters exhibited improved flame-retardant properties without significantly altering their thermal degradation pathways. This application highlights TBPO's utility beyond biological systems into material science .

Data Tables

| Property | Value |

|---|---|

| IC₅₀ for Human TRPM5 | 12 μM |

| IC₅₀ for Murine TRPM5 | 30 μM |

| Effect on TRPA1, TRPV1, TRPM4b | No significant effect |

| Activation Energy (Polyester) | 47.2 kcal/mole |

Q & A

Q. What are the recommended methods for synthesizing tribenzylphosphine oxide (TBPO) with high purity?

this compound is typically synthesized via the oxidation of tribenzylphosphine using hydrogen peroxide or other oxidizing agents. To ensure high purity (>98.5%), chromatographic purification (e.g., column chromatography) followed by recrystallization from a non-polar solvent like hexane is recommended. Purity validation should employ HPLC or GC analysis, as these methods are standard for detecting residual solvents or unreacted precursors .

Q. How can researchers characterize the purity and structural integrity of TBPO using analytical techniques?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : P NMR is critical for confirming the oxidation state of phosphorus, with TBPO typically showing a peak near 25–30 ppm (vs. HPO) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, particularly useful for studying coordination complexes .

- Mass Spectrometry : High-resolution MS (e.g., SYNAPT XS) confirms molecular weight and detects impurities via collision cross-section (CCS) measurements .

Q. What are the key physical and chemical properties of TBPO critical for its handling in laboratory settings?

- Melting Point : 152–158°C (literature range varies slightly due to polymorphism) .

- Solubility : Highly soluble in acetone, dichloromethane, and THF; insoluble in water.

- Hygroscopicity : Low, but storage under inert gas (e.g., N) is advised to prevent oxidation or hydrolysis.

- Safety : Acute oral toxicity (Category 4) and moderate environmental persistence (WGK 2) necessitate proper ventilation and waste disposal protocols .

Advanced Research Questions

Q. How does the basicity of TBPO influence its coordination behavior with transition metals like cobalt(II)?

TBPO exhibits stronger Lewis basicity compared to triphenylphosphine oxide (TPPO) due to electron-donating benzyl groups. In CoCl complexes, stability constants in acetone follow the order TBPO > DBPPO > BDPPO > TPPO. This trend correlates with X-ray data showing shorter Co–O bond lengths (≈2.0 Å) in TBPO complexes, enhancing thermodynamic stability. Electrolytic conductance studies in acetone further validate these trends .

Q. What role does TBPO play in the catalytic mechanisms of hydrogen production from formic acid?

In iron-catalyzed systems, TBPO stabilizes low-valent metal centers (e.g., Fe) via σ-donation from the phosphoryl oxygen. This facilitates H generation by promoting the heterolytic cleavage of formic acid. Kinetic studies using H NMR and gas volumetry reveal that TBPO-modified catalysts achieve turnover frequencies (TOFs) >1,000 h, outperforming TPPO analogues due to improved electron density at the metal center .

Q. How can computational methods like DFT be applied to study the electronic structure of TBPO-metal complexes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic effects of TBPO in coordination complexes. For lanthanide-TBPO systems, X-ray absorption spectroscopy (XAS) combined with DFT reveals covalent contributions from 4f orbitals, which are critical for tuning luminescence properties. Such studies guide ligand design for applications in sensing or catalysis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or stability constants for TBPO?

Variations in melting points (e.g., 150–157°C vs. 152–158°C) often arise from polymorphic forms or impurities. Consistency can be achieved by standardizing synthesis and purification protocols. For stability constants, ensure solvent uniformity (e.g., acetone vs. nitromethane) and validate results using complementary techniques like UV-Vis titration and conductometry .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques for air-sensitive reactions involving TBPO.

- Advanced Characterization : Pair XRD with Extended X-ray Absorption Fine Structure (EXAFS) to probe local coordination environments.

- Computational Validation : Cross-reference DFT results with experimental P NMR chemical shifts to refine electronic structure models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.